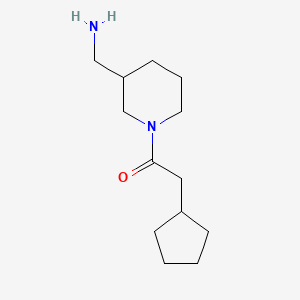

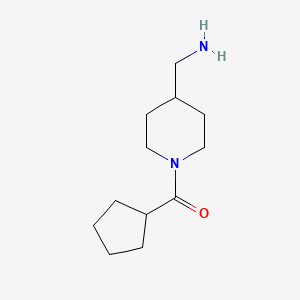

![molecular formula C11H19N5O B1464973 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 1456007-02-5](/img/structure/B1464973.png)

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one

Vue d'ensemble

Description

The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one” is a type of 1H-1,2,3-triazole derivative . Triazole derivatives are important in organic chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs was accomplished using a starting material and underwent a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium . The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis

The compound is likely to be involved in click chemistry reactions . Click chemistry is a type of chemical reaction that is reliable, wide in scope, and can be performed in a variety of solvents. It’s often used in the synthesis of triazole derivatives .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the resources I have.Applications De Recherche Scientifique

Synthesis and Potential Biological Activities

Antiviral Applications : One study describes the synthesis of thiadiazole and triazole hybrids and evaluates their antiviral activity against COVID-19 by inhibiting the main coronavirus protease, indicating the potential use of triazole derivatives in developing antiviral therapies (Rashdan et al., 2021).

Antifungal and Antibacterial Properties : Triazole derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, suggesting their applicability in addressing various microbial infections (Bai et al., 2020).

Material Science Applications

Luminescent Materials : Quinoline-triazole compounds exhibit luminescent properties and have been studied for their potential use in material science, particularly in the development of luminescent materials with specific crystalline structures (Bai, Young, & Hor, 2017).

Coordination Polymers : Research on coordination polymers using triazole ligands highlights the structural diversity and potential application in catalysis, gas storage, and separation technologies (Yang et al., 2013).

Chemical Synthesis and Structural Analysis

Synthetic Methodologies : Studies demonstrate the synthesis of novel triazole-containing compounds, showcasing the versatility of triazole chemistry in creating a wide range of substances with potential chemical, biological, and material science applications (Kariuki et al., 2022).

Structural Characterization : The detailed structural characterization of triazole derivatives, including their crystal structures and spectroscopic properties, lays the foundation for understanding their chemical behavior and potential applications in various fields (Fall et al., 2020).

Mécanisme D'action

Target of action

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of action

The mode of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives are used as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Biochemical pathways

The biochemical pathways affected by 1,2,4-triazole derivatives can also vary widely. In medicinal chemistry, 1,2,4-triazole derivatives are used as a starting material for the synthesis of pharmaceutical compounds .

Result of action

The molecular and cellular effects of 1,2,4-triazole derivatives can vary widely. Some 1,2,4-triazole derivatives have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(aminomethyl)triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-9-4-2-3-5-16(9)11(17)8-15-7-10(6-12)13-14-15/h7,9H,2-6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTIYKXQUVOVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464890.png)

![[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464891.png)

![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)

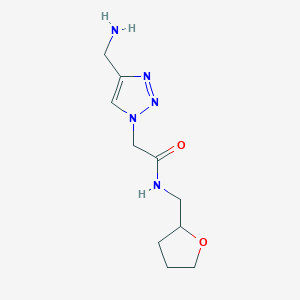

![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464896.png)

![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464897.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)

![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)